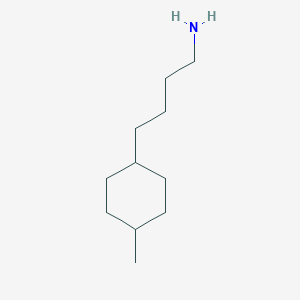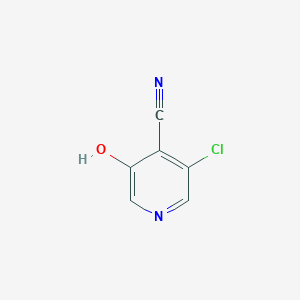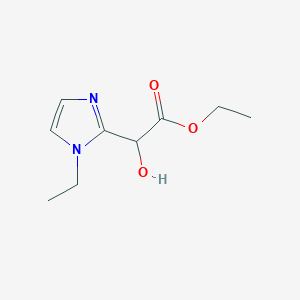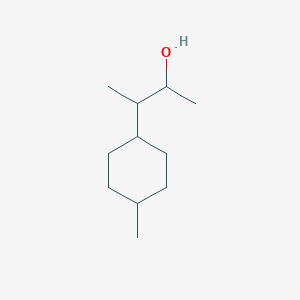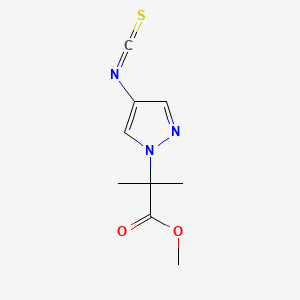
methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
The synthesis of methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrazole derivative with an isothiocyanate reagent under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, such as water or alcohols, to form corresponding adducts.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form heterocyclic compounds with potential biological activities.
Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines or alcohols, and solvents such as dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reaction conditions and the nature of the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-isothiocyanato-1H-pyrazol-1-yl)-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl 2-(4-isocyanato-1H-pyrazol-1-yl)-2-methylpropanoate: This compound has an isocyanate group instead of an isothiocyanate group, which can lead to different reactivity and biological activities.
Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate: This compound has an amino group instead of an isothiocyanate group, which can also result in different chemical and biological properties.
The uniqueness of this compound lies in its isothiocyanate group, which imparts specific reactivity and potential biological activities that are distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H11N3O2S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
methyl 2-(4-isothiocyanatopyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H11N3O2S/c1-9(2,8(13)14-3)12-5-7(4-11-12)10-6-15/h4-5H,1-3H3 |
InChI-Schlüssel |
JLCZMVNVSWEPKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)N1C=C(C=N1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


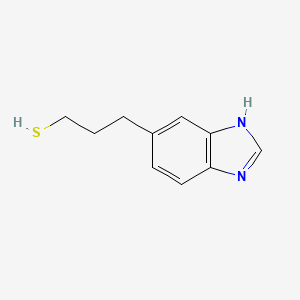
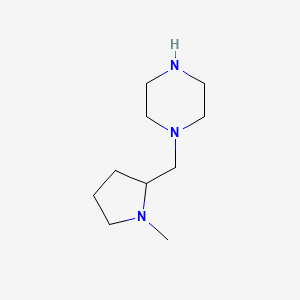
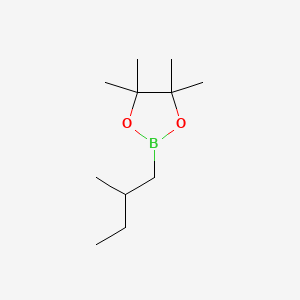
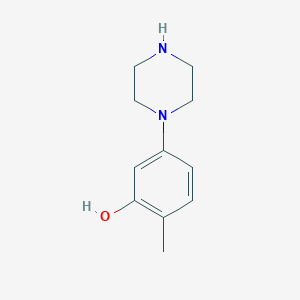

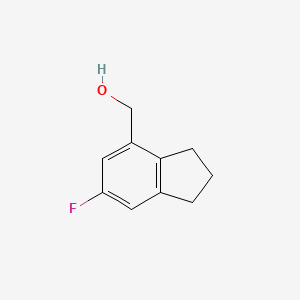
![[3-(Methoxymethyl)oxolan-3-yl]methanol](/img/structure/B13612338.png)

